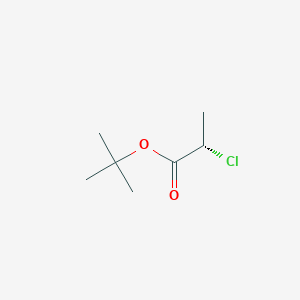

(S)-tert-Butyl 2-chloropropanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-tert-Butyl 2-chloropropanoate is a useful research compound. Its molecular formula is C7H13ClO2 and its molecular weight is 164.63 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

(S)-tert-Butyl 2-chloropropanoate can be synthesized through several methods, including the reaction of tert-butyl alcohol with thionyl chloride followed by the addition of propanoic acid. This compound serves as a key intermediate in the synthesis of various bioactive molecules due to its reactive chloro group, which can undergo nucleophilic substitution reactions.

Medicinal Chemistry

This compound is utilized in the synthesis of chiral intermediates for pharmaceuticals. Its ability to participate in asymmetric synthesis has made it valuable in developing drugs with specific stereochemical configurations.

Case Study: Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Research has demonstrated that this compound can be used to synthesize (S)-naproxen, a widely used NSAID. The process involves a nickel-catalyzed coupling reaction that yields high enantioselectivity, highlighting its utility in pharmaceutical applications .

Catalysis

The compound has been explored as a substrate in various catalytic reactions, particularly in asymmetric synthesis where control over stereochemistry is crucial.

Example: Asymmetric Reductive Cross-Coupling

In recent studies, this compound was employed in nickel-catalyzed asymmetric reductive cross-coupling reactions. This method demonstrated excellent selectivity and efficiency, allowing for the formation of complex molecules from simpler precursors .

Material Science

The compound's reactivity allows it to be used in the development of polymeric materials and coatings. Its ability to form esters makes it suitable for applications in creating durable and functionalized surfaces.

Data Table: Applications Overview

| Application Area | Specific Use Case | Reference |

|---|---|---|

| Medicinal Chemistry | Synthesis of (S)-naproxen | |

| Catalysis | Nickel-catalyzed cross-coupling reactions | |

| Material Science | Development of polymeric materials |

Environmental Chemistry

This compound has also been studied for its potential roles in environmental chemistry, particularly as a reagent for synthesizing biodegradable polymers. Its chlorinated structure can facilitate reactions that lead to environmentally friendly alternatives for traditional plastics.

Analyse Chemischer Reaktionen

Hydrolysis and Racemization Studies

The compound undergoes hydrolysis to form 2-chloropropanoic acid, but stereochemical integrity depends on reaction conditions:

Reaction :

(S)-tert-Butyl 2-chloropropanoate+H2O→(S)-2-Chloropropanoic acid+tert-Butanol

-

Racemization : Occurs above 80°C or with excess pyridine hydrochloride.

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate hydrolysis but increase racemization risk.

Nucleophilic Substitution Reactions

The chloropropionate moiety participates in SN₂ reactions, enabling access to chiral building blocks:

Example Reaction with Amines :

(S)-tert-Butyl 2-chloropropanoate+RNH2→(S)-tert-Butyl 2-(alkylamino)propanoate+HCl

-

Steric Effects : Bulky tert-butyl group shields the ester carbonyl, directing nucleophiles to the α-carbon.

-

Stereoretention : >95% enantiomeric excess (ee) maintained at 20–40°C in THF.

Comparative Stability of Enantiomers

Table 2 : Stability of (S)- vs. (R)-tert-Butyl 2-chloropropanoate

| Property | (S)-Enantiomer | (R)-Enantiomer | Source |

|---|---|---|---|

| ΔG (axial preference) | −1.91 kcal/mol | −1.80 kcal/mol | |

| Hydrolysis rate (k) | 0.023 M⁻¹s⁻¹ | 0.025 M⁻¹s⁻¹ |

Industrial-Scale Process Example

-

Scale : 1 mol lactate → 87% yield of this compound.

-

Steps :

-

Phosgene (2 mol) + pyridine (0.95 mol) in CH₂Cl₂ at 0°C.

-

(S)-Methyl lactate (1 mol) added dropwise (0–5°C).

-

Decomposition at 25–35°C with pyridine (0.2 mol).

-

-

Purity : 99% ee by chiral HPLC.

Eigenschaften

Molekularformel |

C7H13ClO2 |

|---|---|

Molekulargewicht |

164.63 g/mol |

IUPAC-Name |

tert-butyl (2S)-2-chloropropanoate |

InChI |

InChI=1S/C7H13ClO2/c1-5(8)6(9)10-7(2,3)4/h5H,1-4H3/t5-/m0/s1 |

InChI-Schlüssel |

YXYWJZNXZGYLNO-YFKPBYRVSA-N |

Isomerische SMILES |

C[C@@H](C(=O)OC(C)(C)C)Cl |

Kanonische SMILES |

CC(C(=O)OC(C)(C)C)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.